N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide
Overview
Description
N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexyl group, two methyl groups, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using large reactors to handle the nitration process efficiently.
Sulfonation in Flow Reactors: Ensuring controlled addition of chlorosulfonic acid and ammonia to achieve high yields.
Automated Alkylation: Utilizing automated systems to introduce the cyclohexyl and methyl groups with precision.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: N-cyclohexyl-N,2-dimethyl-5-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonic acid.
Scientific Research Applications
N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide can be compared with other sulfonamide compounds such as:
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide: Similar structure but with one less methyl group.
N-cyclohexyl-N,2-dimethyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
N-cyclohexyl-N,2-dimethyl-5-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-N,2-dimethyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-8-9-13(16(17)18)10-14(11)21(19,20)15(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBSJODJKEXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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